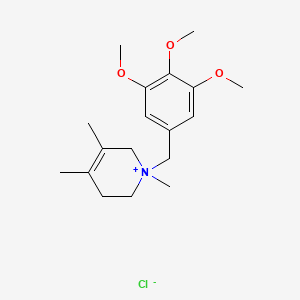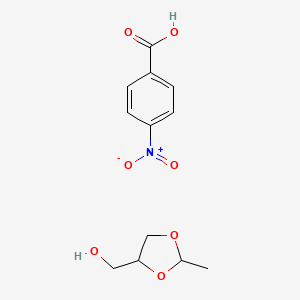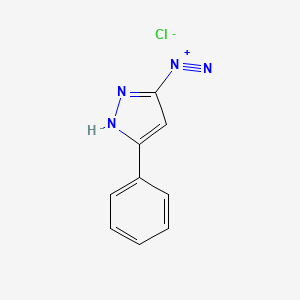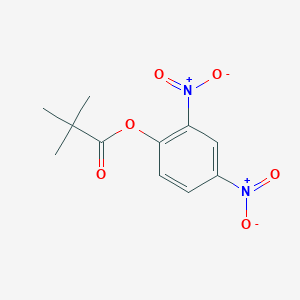
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with trimethoxyphenyl and trimethyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyridinium ring. The process may include steps such as condensation, cyclization, and methylation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions may yield tetrahydropyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyridinium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control over temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridinium nitrogen.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridine
- 3,4,5-Trimethoxybenzylpyridinium chloride
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium bromide
Uniqueness
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is unique due to its specific substitution pattern and the presence of both trimethoxyphenyl and trimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57330-92-4 |
|---|---|
Molekularformel |
C18H28ClNO3 |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
1,4,5-trimethyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28NO3.ClH/c1-13-7-8-19(3,11-14(13)2)12-15-9-16(20-4)18(22-6)17(10-15)21-5;/h9-10H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BETAQCRRCJRXRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C[N+](CC1)(C)CC2=CC(=C(C(=C2)OC)OC)OC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)


![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)



